2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a phenylacetamide group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide typically involves the condensation of 1-methylindole-3-carboxaldehyde with phenylacetamide. This reaction can be catalyzed by various reagents, including acids or bases, under controlled temperature conditions. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound can disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with additional methoxy groups, showing potent anticancer activity.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Contains a hydroxyimino group, known for its antioxidant properties.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the indole ring and its ability to inhibit tubulin polymerization effectively. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H16N2O/c1-19-12-13(15-9-5-6-10-16(15)19)11-17(20)18-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,18,20) |
InChI Key |
MRNHJEUUAONPHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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